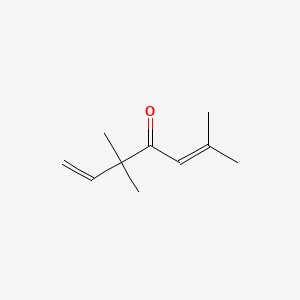
3,3,6-Trimethylhepta-1,5-dien-4-one
Cat. No. B1204985
:
546-49-6
M. Wt: 152.23 g/mol
InChI Key: OTYVBQZXUNBRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04447627
Procedure details


3 g of 3-methyl-but-2-enyl chloride (prenyl chloride) were added, under stirring, to a suspension of magnesium turnings (20 g; 0.83 M) in 100 ml of absolute tetrahydrofurane (THF). After initiation of the reaction, there were still added 900 ml of THF and the whole mixture was then cooled to -5°. A solution of 80 g of prenyl chloride in 400 ml of THF was then added to the above mixture which was finally kept at 10° for 3 hours. After cooling to 0°, a solution of 83 g. (0.7 M) of 3-methyl-but-2-en-1-oyl chloride in 350 ml of THF was added thereto and, after having been kept at room temperature for 3 further hours, the reaction mixture was poured onto ice-water. After evaporation of the volatile parts (THF) under reduced pressure, the concentrated residue was extracted twice with diethyl ether and the combined organic extracts washed with water, then neutralized with sodium hydrogencarbonate, dried and concentrated. The crude material thus obtained was finally distilled through a VIGREUX column to yield 55.0 g of 3,3,6-trimethyl-hepta-1,5-dien-4-one having b.p. 70°-75°/11 Torr.








Identifiers


|
REACTION_CXSMILES
|
[Mg].[CH2:2](Cl)[CH:3]=[C:4]([CH3:6])[CH3:5].[CH3:8][C:9]([CH3:14])=[CH:10][C:11](Cl)=[O:12]>O1CCCC1.CC(C)=CCCl>[CH3:5][C:4]([CH3:6])([C:11](=[O:12])[CH:10]=[C:9]([CH3:14])[CH3:8])[CH:3]=[CH2:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=CCCl)C
|
Step Five
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After initiation of the reaction, there
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole mixture was then cooled to -5°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after having been kept at room temperature for 3 further hours
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto ice-water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the volatile parts (THF) under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the concentrated residue was extracted twice with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material thus obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was finally distilled through a VIGREUX column
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=C)(C(C=C(C)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
